molecular formula C21H25N3O4S B12486971 N-(4-{[2-(azepan-1-ylcarbonyl)phenyl]sulfamoyl}phenyl)acetamide

N-(4-{[2-(azepan-1-ylcarbonyl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B12486971
M. Wt: 415.5 g/mol
InChI Key: RGNAJKQAFMUAHV-UHFFFAOYSA-N
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Description

N-(4-{[2-(azepan-1-ylcarbonyl)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes an azepane ring, a phenylsulfamoyl group, and an acetamide moiety. This compound is of interest due to its potential biological activities and its role in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[2-(azepan-1-ylcarbonyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenylsulfamoyl Group:

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Oxidized derivatives of the azepane ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-{[2-(azepan-1-ylcarbonyl)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique molecular structure and biological activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-{[2-(azepan-1-ylcarbonyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(1-naphthyl)acetamide
  • N-[4-(azepan-1-ylcarbonyl)phenyl]-2,2-dimethylpropanamide

Comparison: N-(4-{[2-(azepan-1-ylcarbonyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[4-[[2-(azepane-1-carbonyl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H25N3O4S/c1-16(25)22-17-10-12-18(13-11-17)29(27,28)23-20-9-5-4-8-19(20)21(26)24-14-6-2-3-7-15-24/h4-5,8-13,23H,2-3,6-7,14-15H2,1H3,(H,22,25)

InChI Key

RGNAJKQAFMUAHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCCCC3

Origin of Product

United States

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